molecular formula C9H15N3 B1427458 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole CAS No. 1339153-35-3

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Cat. No. B1427458
M. Wt: 165.24 g/mol
InChI Key: UHVAVFGZMDXVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, also known as MPHP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in the 1960s as a potential antidepressant, but its psychoactive properties were only discovered in the early 2000s. Since then, MPHP has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.

Scientific Research Applications

  • Neurological Applications

    • PF-04447943, structurally similar to 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, is a novel PDE9A inhibitor used in clinical trials for cognitive disorders. It shows selectivity for PDE9A, elevating central cGMP levels in the brain and demonstrating procognitive activity in rodent models. It is well tolerated in humans and elevates cGMP in cerebral spinal fluid, making it a promising pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
  • Chemical Synthesis and Structure

    • A study on 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, which are related to 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, involved synthesis, characterization, and a crystal structure analysis. This research provides insights into the chemical properties and potential applications of similar pyrazole derivatives (Shen et al., 2012).
  • Material Science Applications

    • In the field of material science, complexes of similar pyrazole derivatives have been used to catalyze the vinyl-addition polymerization of norbornene, producing high molecular weight polymers. This application demonstrates the potential utility of such compounds in industrial polymer production (Benade et al., 2011).
  • Photophysical Studies

    • Photophysical studies on 2-(1H-pyrazol-5-yl)pyridines, a class of compounds including 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, revealed the occurrence of excited-state intramolecular and intermolecular proton transfer. These findings are significant for understanding the photochemical behavior of similar compounds (Vetokhina et al., 2012).
  • Coordination Chemistry

    • Research into the coordination chemistry of pyrazole derivatives, similar to 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, with lanthanide nitrates has been conducted. The results contribute to a better understanding of the potential applications of these compounds in coordination chemistry and materials science (Ouizem et al., 2015).
  • Structural Chemistry

    • The structure of a β-Amino dicarbonyl compound structurally related to 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole was determined, providing valuable information on the structural characteristics of similar compounds, which is crucial for their application in various fields of chemistry (Meskini et al., 2011).

properties

IUPAC Name

1-methyl-4-(pyrrolidin-3-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVAVFGZMDXVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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